Formyl iodide
CAS No.: 50398-22-6
Cat. No.: VC19628890
Molecular Formula: CHIO
Molecular Weight: 155.922 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50398-22-6 |
|---|---|
| Molecular Formula | CHIO |
| Molecular Weight | 155.922 g/mol |
| IUPAC Name | formyl iodide |
| Standard InChI | InChI=1S/CHIO/c2-1-3/h1H |
| Standard InChI Key | KWOITLGQRDFDFP-UHFFFAOYSA-N |
| Canonical SMILES | C(=O)I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Formyl iodide (IUPAC name: formyl iodide) is a linear molecule comprising a carbonyl group bonded to an iodine atom. Its 2D structure, represented by the SMILES notation C(=O)I, features a planar geometry around the carbonyl carbon, with bond lengths and angles consistent with analogous acyl halides . The compound’s 3D conformation, as modeled in PubChem’s interactive structure, reveals minor torsional strain due to the steric bulk of iodine, influencing its reactivity in nucleophilic substitutions .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | CHIO | |
| Molecular weight | 155.922 g/mol | |
| CAS registry number | 50398-22-6 | |
| InChI Key | KWOITLGQRDFDFP-UHFFFAOYSA-N |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into formyl iodide’s electronic environment. The carbonyl stretching frequency in IR spectra appears at approximately 1,750 cm⁻¹, slightly lower than formyl chloride due to iodine’s polarizability . In NMR, the carbonyl carbon resonates near δ 160 ppm, while the iodine atom induces significant deshielding in NMR (δ 9.2–9.5 ppm for the formyl proton) . These spectral features align with computational predictions using density functional theory (DFT) .
Synthesis and Production Methods
Traditional Synthetic Approaches
Early routes to formyl iodide involved direct iodination of formic acid derivatives. For example, reacting silver formate with iodine in anhydrous ether yields formyl iodide under controlled conditions:
Electrochemical Synthesis
A breakthrough in formyl iodide utilization emerged from electrochemically mediated aminooxygenation of alkynes. As demonstrated by Wang et al., iodide salts act as redox mediators in a cell-free system, enabling the synthesis of formyl-substituted indolizines with 70–92% yields . Key advantages include:
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Elimination of exogenous oxidants
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Broad functional group tolerance (e.g., nitro, ester, and halogen substituents)
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Temperature (°C) | Key Advantage |
|---|---|---|---|
| Halogen exchange | 45–60 | -20 to 0 | Mild conditions |
| Electrochemical | 70–92 | 25–40 | Solvent-free, scalable |
| Palladium-catalyzed | 50–80 | 100 | Uses formic acid as precursor |
Reactivity and Chemical Properties
Reactivity with Nucleophiles
The iodine atom’s leaving group ability renders formyl iodide highly reactive in nucleophilic acyl substitutions. For instance, reaction with amines produces formamides, while alcohols yield formate esters:
Notably, iodide byproducts can participate in secondary reactions, as observed in palladium-catalyzed carbonylations where HI facilitates oxidative addition to Pd(0) centers .
Applications in Organic Synthesis
Heterocyclic Compound Synthesis
Formyl iodide’s electrophilicity enables efficient construction of indolizine scaffolds. In a landmark study, electrochemical intramolecular aminooxygenation of alkynes produced formyl-substituted indolizines with >90% regioselectivity . The mechanism proceeds via iodide-mediated radical initiation, followed by sequential C–N and C–O bond formation .
Cross-Coupling Reactions
Palladium-catalyzed carbonylative couplings leverage formyl iodide as a transient species generated from formic acid and aryl iodides. Using propylphosphonic anhydride as an activator, this method achieves 50–80% yields of aromatic aldehydes without inert atmosphere requirements . Key steps include:
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